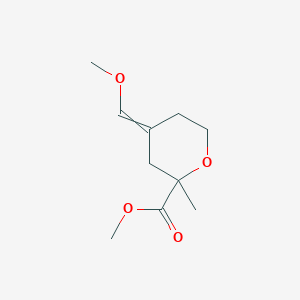
Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate is an organic compound with a complex structure that includes a methoxymethylidene group, a methyloxane ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of methanol with methyl 4-chloroacetoacetate in the presence of sodium hydride and potassium methoxide in tetrahydrofuran. The reaction is carried out at a controlled temperature of 15-25°C for 4-6 hours, followed by further reaction at 20-25°C for 3-5 hours. The product is then purified through a series of steps including cooling, pH adjustment, and filtration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate can undergo various chemical reactions including:
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol .
Uniqueness
Methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-(methoxymethylidene)-2-methyloxane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-10(9(11)13-3)6-8(7-12-2)4-5-14-10/h7H,4-6H2,1-3H3 |
InChI Key |
JTWNZEVWAZZPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=COC)CCO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















